9-benzyl-1-methyl-8-propyl-3H-purine-2,6-dione
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Overview
Description
9-benzyl-1-methyl-8-propyl-3H-purine-2,6-dione is a derivative of xanthine, a purine-based alkaloid. . This compound, like other xanthine derivatives, is of interest for its potential biological activities and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-benzyl-1-methyl-8-propyl-3H-purine-2,6-dione typically involves the alkylation of xanthine derivatives. The regio-selective N-alkylation reaction at different –NH sites of xanthine is a key strategy. The reactivity pattern of the –NH groups at N1, N3, and N7 positions of xanthine follows the order N7 > N3 > N1 . Selective protection and deprotection at N3 and/or N7 sites are crucial steps in developing the synthesis scheme.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar alkylation techniques, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
9-benzyl-1-methyl-8-propyl-3H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This reaction can modify the purine ring, potentially forming new derivatives.
Reduction: Reduction reactions can alter the functional groups attached to the purine ring.
Substitution: Nucleophilic substitution reactions are common, especially at the benzyl and propyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and amines are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the benzyl or propyl positions.
Scientific Research Applications
9-benzyl-1-methyl-8-propyl-3H-purine-2,6-dione has several scientific research applications:
Chemistry: It serves as a scaffold for developing new xanthine derivatives with potential biological activities.
Industry: The compound’s derivatives are explored for their use in pharmaceuticals and as biochemical research tools.
Mechanism of Action
The mechanism of action of 9-benzyl-1-methyl-8-propyl-3H-purine-2,6-dione involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of phosphodiesterase 9A, an enzyme involved in the signal transduction pathway in the brain, kidney, liver, lungs, and heart . By inhibiting this enzyme, the compound can modulate levels of cyclic guanosine monophosphate (cGMP), affecting various physiological processes.
Comparison with Similar Compounds
Similar Compounds
Caffeine (1,3,7-trimethylxanthine): Contains methyl groups at R1, R3, and R7 positions.
Theobromine (3,7-dimethylxanthine): Contains two methyl groups at R3 and R7 positions.
Theophylline (1,3-dimethylxanthine): Contains methyl groups at R1 and R3 positions.
Uniqueness
9-benzyl-1-methyl-8-propyl-3H-purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications. Its benzyl and propyl groups contribute to its unique interaction with molecular targets, differentiating it from other xanthine derivatives .
Properties
CAS No. |
61080-47-5 |
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Molecular Formula |
C16H18N4O2 |
Molecular Weight |
298.34 g/mol |
IUPAC Name |
9-benzyl-1-methyl-8-propyl-3H-purine-2,6-dione |
InChI |
InChI=1S/C16H18N4O2/c1-3-7-12-17-13-14(18-16(22)19(2)15(13)21)20(12)10-11-8-5-4-6-9-11/h4-6,8-9H,3,7,10H2,1-2H3,(H,18,22) |
InChI Key |
OJEJDIBPPLGNIE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC2=C(N1CC3=CC=CC=C3)NC(=O)N(C2=O)C |
Origin of Product |
United States |
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